(S)-西替利嗪

概述

描述

(S)-cetirizine is an antihistamine drug used to treat allergic reactions. It is a second-generation antihistamine that is more effective and has fewer side effects compared to first-generation antihistamines.

科学研究应用

淋巴细胞的细胞遗传学分析

(S)-西替利嗪已被研究其对人类淋巴细胞微核诱导的影响。研究显示,它可以以剂量依赖的方式诱导微核形成,表明可能存在遗传毒性。这一发现突显了对西替利嗪在人体中影响的进一步研究的必要性(Vlastos & Stephanou, 1999)。

抗组胺药物特性

作为第二代H1受体拮抗剂,西替利嗪对治疗过敏性疾病如过敏性鼻炎和慢性特发性荨麻疹有效。药理学研究表明,西替利嗪,一个由两个对映体组成的混合物,主要以未改变形式排泄,主要在尿液中排泄(Devalia等,2001)。

物理化学和药理特性

西替利嗪是与第一代H1拮抗剂相关的哌嗪衍生物。其作为内离子的独特分子结构使其在生理pH下具有高脂溶性,导致高选择性和可忽略的肝酶相互作用。这些特性表明在外周生物靶点中可能存在应用潜力(Chen, 2008)。

皮肤疾病的局部应用

研究已探索西替利嗪在局部制剂中的应用,如磷脂酰胆碱-氢化脂质体,用于治疗过敏性皮肤疾病。这些制剂显示出在减少全身吸收的同时提供有效的外周H1-抗组胺活性的潜力,这在皮肤病学应用中可能是有益的(Elzainy et al., 2004)。

纳米级局部制剂

对西替利嗪二盐酸盐的新型弹性囊泡基局部制剂的研究旨在增强外周H1抗组胺活性。这种方法可能导致更有效的治疗方法,用于疾病如特应性皮炎(Goindi et al., 2013)。

作用机制

Target of Action

(S)-Cetirizine, also known as levocetirizine, is a third-generation non-sedative antihistamine. It primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine binding to H1 receptors triggers inflammation and pruritus (itching) .

Mode of Action

(S)-Cetirizine acts as an inverse agonist at the H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor, (S)-Cetirizine stabilizes it in an inactive state, preventing histamine from binding and triggering an allergic response .

Biochemical Pathways

By inhibiting the H1 receptor, (S)-Cetirizine prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation . This results in a reduction of allergy symptoms such as itching, sneezing, rhinorrhea, and nasal congestion .

Pharmacokinetics

The pharmacokinetics of (S)-Cetirizine involve absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract . This results in a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of (S)-Cetirizine’s action result in a reduction of the typical symptoms of allergic reactions. By blocking the H1 receptors, it prevents histamine from exerting its effects, thus reducing inflammation and other allergic symptoms . This makes (S)-Cetirizine effective in treating conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of (S)-Cetirizine can be influenced by various environmental factors. For instance, factors that affect the absorption of oral drugs, such as gastric pH and presence of food, can impact the bioavailability of (S)-Cetirizine . Additionally, renal function can affect the excretion and thus the duration of action, as (S)-Cetirizine is primarily excreted unchanged in the urine . Therefore, in patients with renal impairment, dose adjustment may be necessary .

属性

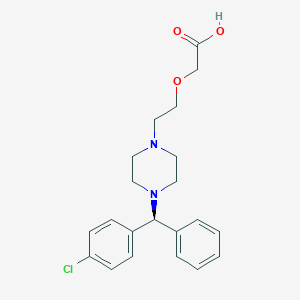

IUPAC Name |

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-cetirizine | |

CAS RN |

130018-76-7 | |

| Record name | Cetirizine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETIRIZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57G6B5I8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

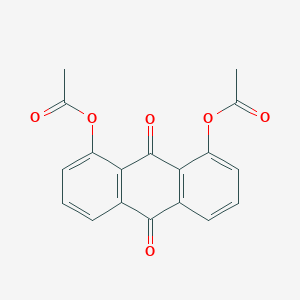

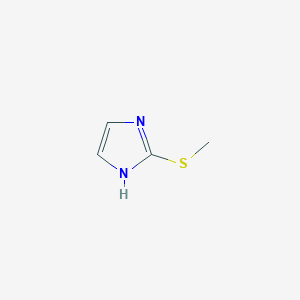

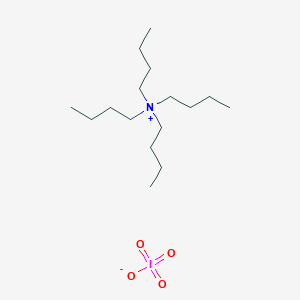

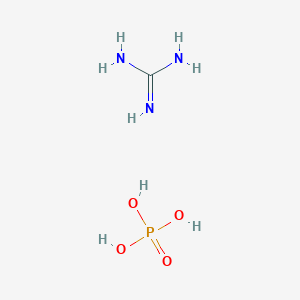

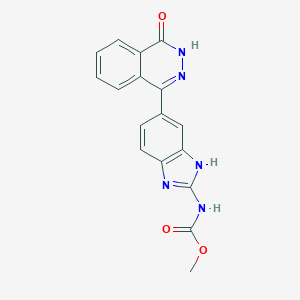

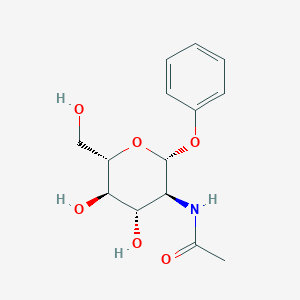

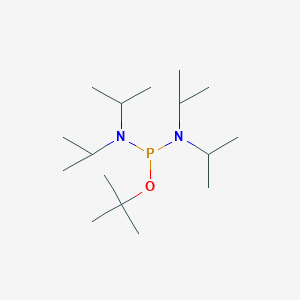

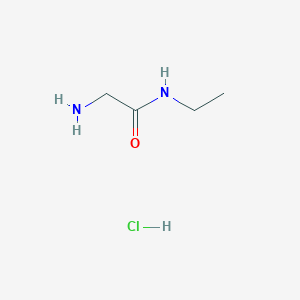

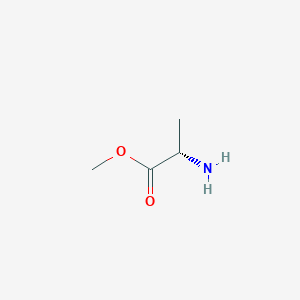

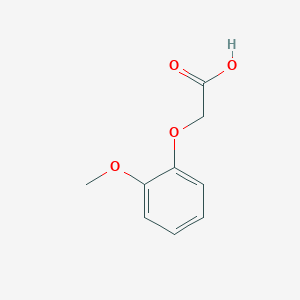

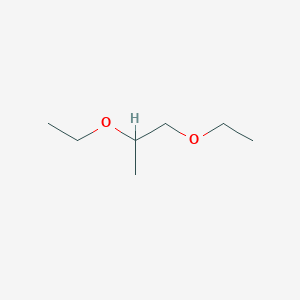

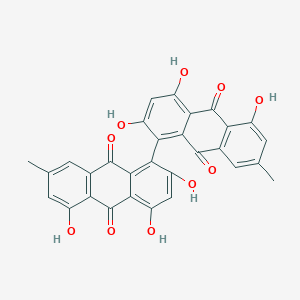

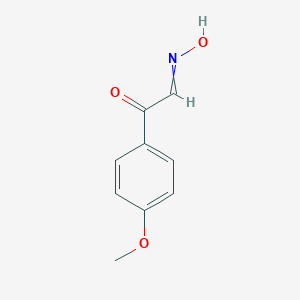

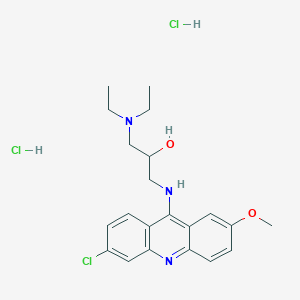

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。